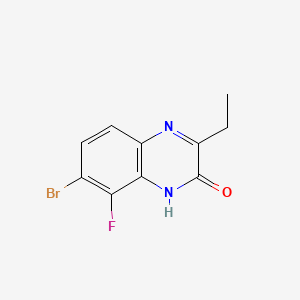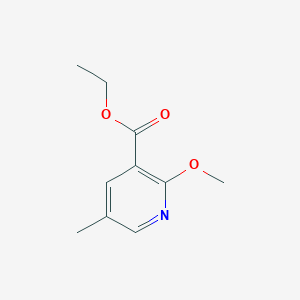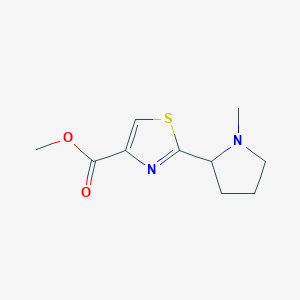
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroisoquinoline moiety, and a carbamate functional group
Vorbereitungsmethoden
The synthesis of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 7-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 7-chloroisoquinoline, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: 7-chloroisoquinoline is dissolved in dichloromethane, followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours until completion. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also incorporate automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents and Conditions: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Products: Substituted carbamates or thiocarbamates.
-
Hydrolysis
Reagents and Conditions: Acidic or basic hydrolysis can cleave the carbamate group.
Products: 7-chloroisoquinoline and tert-butyl alcohol.
-
Oxidation and Reduction
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide can oxidize the chloroisoquinoline moiety, while reducing agents like sodium borohydride can reduce it.
Products: Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against certain diseases or conditions.
-
Industry
- Utilized in the development of new materials or chemical processes.
- Applied in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
-
tert-Butyl carbamate
- Lacks the chloroisoquinoline moiety.
- Simpler structure with different reactivity and applications.
-
tert-Butyl (3-chloroisoquinolin-5-yl)carbamate
- Similar structure but with a different position of the chloro group.
- May exhibit different chemical and biological properties.
-
tert-Butyl (6-bromo-7-chloroisoquinolin-3-yl)carbamate
- Contains an additional bromo substituent.
- Potentially different reactivity and applications due to the presence of both chloro and bromo groups.
Eigenschaften
Molekularformel |
C14H15ClN2O2 |
|---|---|
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
tert-butyl N-(7-chloroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
AMURFKSOMDKGDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


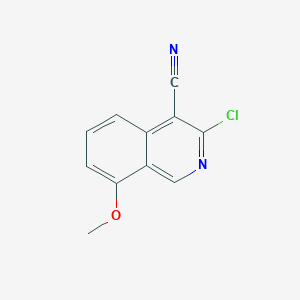

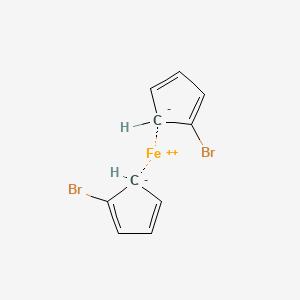
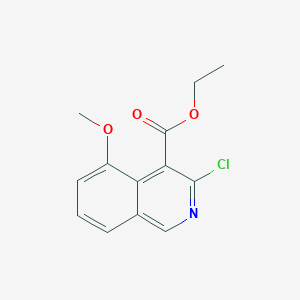
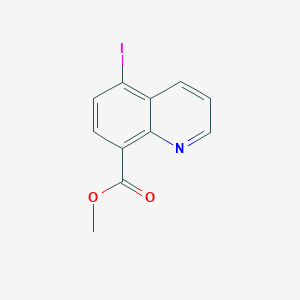

![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)


![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
